molecular formula C15H17FN4O2 B1215404 Flupirtina CAS No. 56995-20-1

Flupirtina

Número de catálogo: B1215404
Número CAS: 56995-20-1
Peso molecular: 304.32 g/mol
Clave InChI: JUUFBMODXQKSTD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Flupirtina es un analgésico no opioide de acción central que se introdujo por primera vez en Europa en 1984. Es un derivado de la piridina conocido por su mecanismo de acción único, que implica la modulación de los canales de potasio neuronales. This compound se utiliza principalmente para el tratamiento del dolor agudo y crónico, incluidas afecciones como migrañas, dolor de espalda y dolor posoperatorio .

Aplicaciones Científicas De Investigación

Pharmacological Properties

Flupirtine has shown efficacy in various clinical and preclinical settings:

  • Analgesic Effects : Effective in treating chronic pain conditions such as musculoskeletal pain, postoperative pain, migraine, and neuralgia. Studies indicate that flupirtine can enhance the effectiveness of opioids like morphine .
  • Anticonvulsant Activity : Demonstrated potential in managing seizures, particularly in neonatal cases induced by hypoxia or ischemic injury .
  • Neuroprotective Effects : Exhibits cytoprotective and anti-apoptotic properties, which may be beneficial in neurodegenerative diseases .
  • Muscle Relaxation : Provides muscle-relaxing effects in conditions with increased muscle tension .

Pain Management

Flupirtine's primary application lies in pain management. A meta-analysis highlighted its comparable efficacy to tramadol and superior tolerability compared to traditional analgesics. The following table summarizes key findings from clinical trials:

StudyConditionEfficacyComparison DrugKey Findings
Ueberall et al., 2010Low Back PainEffectiveTramadolEfficacy comparable; lower adverse effects
Lawson et al., 2019Chronic PainNon-inferiorIndomethacinSignificant improvement in symptoms reported
Sutherland et al., 2008Neuropathic PainSignificant reductionOpioidsReduced opioid use in 80% of patients

Neuroprotective Applications

Flupirtine has been investigated for its neuroprotective capabilities, particularly in conditions like Creutzfeldt-Jakob disease (CJD). Research indicates improvements in cognitive function among patients treated with flupirtine, suggesting potential benefits for other neurodegenerative disorders as well .

Fibromyalgia Treatment

Recent studies have proposed flupirtine as a therapeutic option for fibromyalgia. A cohort study reported that patients experienced significant symptom improvement over extended treatment periods without serious adverse effects .

Case Studies

Several case studies illustrate the effectiveness of flupirtine:

  • Chronic Pain Management : In a controlled trial involving patients with chronic musculoskeletal pain, flupirtine was found to significantly reduce pain levels compared to placebo, with participants reporting sustained benefits over time.
  • Combination Therapy : An open-label study assessed flupirtine's role when combined with opioids for neuropathic pain. Results showed significant reductions in pain scores and opioid consumption among participants who continued treatment post-trial .
  • Neurodegenerative Disease : In animal models of CLN3 disease, flupirtine administration resulted in improved behavioral outcomes and reduced neuronal loss, indicating its potential for treating similar neurodegenerative conditions .

Mecanismo De Acción

Flupirtina ejerce sus efectos abriendo canales de potasio neuronales, específicamente los canales KCNQ (Kv7). Esta acción estabiliza el potencial de membrana en reposo y reduce la excitabilidad neuronal. Además, la this compound actúa como un antagonista del receptor N-metil-D-aspartato (NMDA), aunque no se une directamente al receptor. También aumenta la expresión de Bcl-2, aumenta los niveles de glutatión y retrasa la pérdida de la capacidad de retención de calcio de la membrana intermitocondrial .

Compuestos similares:

    Retigabina: Al igual que la this compound, la retigabina es un abridor de canales de potasio que se utiliza para el tratamiento de la epilepsia.

    Gabapentina: Aunque no es un abridor de canales de potasio, la gabapentina se utiliza para indicaciones similares, como el dolor neuropático y la epilepsia.

Unicidad de this compound: La combinación única de apertura de canales de potasio y antagonismo del receptor NMDA de this compound la distingue de otros analgésicos. Su capacidad para aliviar el dolor sin los efectos secundarios típicos de los opioides y los antiinflamatorios no esteroideos la convierte en una valiosa opción terapéutica .

Análisis Bioquímico

Biochemical Properties

Flupirtine functions primarily as a selective neuronal potassium channel opener (SNEPCO). It interacts with several key biomolecules, including potassium channels, NMDA receptors, and GABA receptors. By opening potassium channels, flupirtine stabilizes the neuronal membrane potential, which reduces neuronal excitability. Additionally, flupirtine indirectly antagonizes NMDA receptors and modulates GABAergic activity, contributing to its analgesic and muscle relaxant effects .

Cellular Effects

Flupirtine has significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Flupirtine upregulates the expression of Bcl-2, an anti-apoptotic protein, and increases glutathione levels, which helps protect cells from oxidative stress. It also activates inwardly rectifying potassium channels, which play a crucial role in maintaining cellular homeostasis .

Molecular Mechanism

At the molecular level, flupirtine exerts its effects through several mechanisms. It binds to and activates neuronal potassium channels, leading to membrane hyperpolarization and reduced neuronal excitability. Flupirtine also upregulates Bcl-2 and increases glutathione levels, providing neuroprotection. Additionally, it delays the loss of intermitochondrial membrane calcium retention capacity, which is crucial for maintaining mitochondrial function and preventing cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of flupirtine have been observed to change over time. Flupirtine is relatively stable, but its long-term effects on cellular function have been studied extensively. In vitro and in vivo studies have shown that flupirtine can provide sustained neuroprotection and analgesia over extended periods. Prolonged use has been associated with hepatotoxicity, leading to regulatory restrictions on its use .

Dosage Effects in Animal Models

The effects of flupirtine vary with different dosages in animal models. At therapeutic doses, flupirtine provides effective analgesia and neuroprotection without significant adverse effects. At higher doses, flupirtine can cause sedation, euphoria, and hepatotoxicity. Studies in animal models have shown that flupirtine’s efficacy and safety profile are dose-dependent, with a narrow therapeutic window .

Metabolic Pathways

Flupirtine is metabolized primarily in the liver through hepatic enzymes. Its major metabolites include 2-amino-3-acetylamino-6-(para-fluorobenzylamino)pyridine and para-fluorohippuric acid. These metabolites are excreted in urine and feces. Flupirtine’s metabolism involves interactions with various enzymes and cofactors, which can affect its pharmacokinetics and pharmacodynamics .

Transport and Distribution

Flupirtine is transported and distributed within cells and tissues through various mechanisms. It has high bioavailability when administered orally and is widely distributed throughout the body. Flupirtine interacts with transporters and binding proteins that facilitate its uptake and distribution. Its localization and accumulation in specific tissues contribute to its therapeutic effects .

Subcellular Localization

Flupirtine’s subcellular localization plays a crucial role in its activity and function. It is primarily localized in neuronal cells, where it exerts its effects on potassium channels and other targets. Flupirtine’s targeting signals and post-translational modifications direct it to specific compartments within the cell, such as the mitochondria, where it helps maintain mitochondrial function and prevent cell death .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La flupirtina se puede sintetizar mediante un proceso de varios pasos que implica la reacción de 2-amino-6-cloropiridina con 4-fluorobencilamina para formar 2-amino-6-(4-fluorobencilamino)piridina. Este intermedio se hace reaccionar luego con cloroformato de etilo para producir el producto final, this compound .

Métodos de producción industrial: En entornos industriales, el maleato de this compound se produce a menudo utilizando una técnica de granulación en seco. El proceso implica mezclar maleato de this compound con fosfato de calcio dihidrogenado, crospovidona, estearato de magnesio y gel de sílice microfino. La mezcla se granula luego y se llena en cápsulas .

Análisis De Reacciones Químicas

Tipos de reacciones: Flupirtina experimenta varias reacciones químicas, que incluyen:

Reactivos y condiciones comunes:

    Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

    Sustitución: Se utilizan reactivos como haluros de alquilo y cloruros de acilo en condiciones básicas.

Productos principales:

Comparación Con Compuestos Similares

    Retigabine: Like flupirtine, retigabine is a potassium channel opener used for the treatment of epilepsy.

    Gabapentin: Although not a potassium channel opener, gabapentin is used for similar indications, such as neuropathic pain and epilepsy.

Uniqueness of Flupirtine: Flupirtine’s unique combination of potassium channel opening and NMDA receptor antagonism sets it apart from other analgesics. Its ability to provide pain relief without the typical side effects of opioids and nonsteroidal anti-inflammatory drugs makes it a valuable therapeutic option .

Actividad Biológica

Flupirtine is a unique compound known for its analgesic, neuroprotective, and muscle relaxant properties. It operates primarily as a selective opener of potassium channels, particularly the Kv7 subfamily, which plays a critical role in modulating neuronal excitability. This article delves into the biological activities of flupirtine, including its pharmacological mechanisms, clinical applications, and relevant research findings.

Flupirtine's biological activity is primarily attributed to its interaction with various ion channels and receptors:

  • Kv7 Potassium Channels : Flupirtine selectively activates Kv7.2 to Kv7.5 channels, leading to hyperpolarization of the neuronal membrane potential. This action reduces the excitability of both neuronal and non-neuronal cells, making it effective in conditions characterized by cellular hyperexcitability .
  • GABA Receptors : It also interacts with γ-aminobutyric acid type A (GABA_A) receptors, contributing to its muscle relaxant properties and potential anticonvulsant effects .
  • NMDA Receptor Modulation : Flupirtine exhibits indirect antagonism at NMDA receptors, which is crucial in managing pain and neuroprotection during ischemic events .

Pharmacological Properties

Flupirtine has been investigated for various therapeutic applications due to its multifaceted pharmacological profile:

  • Analgesic Effects : Clinical studies have demonstrated that flupirtine effectively alleviates pain through its action on Kv7 channels and inhibition of neurotransmitter release, such as calcitonin gene-related peptide (CGRP) .
  • Neuroprotection : In experimental models of stroke, flupirtine has shown neuroprotective effects when administered before or after the onset of ischemia. It reduces intracellular calcium levels and calpain activation, thereby mitigating cell death pathways associated with ischemic injury .
  • Muscle Relaxation : The compound's ability to enhance GABAergic activity contributes to its muscle relaxant effects, making it beneficial in treating conditions like spasticity .

Clinical Studies

Several clinical trials have explored the efficacy and safety of flupirtine:

  • Pain Management : A study involving healthy subjects assessed the analgesic effects of flupirtine using various pain models. Results indicated significant pain relief associated with both immediate-release and modified-release formulations .
  • Neuroprotection in Prion Diseases : In a randomized double-blind trial involving patients with Creutzfeldt-Jakob disease, flupirtine treatment was associated with a reduction in cognitive decline, although survival rates remained unchanged .

Pharmacokinetics

Flupirtine exhibits distinct pharmacokinetic properties:

  • Absorption and Metabolism : Following oral administration, flupirtine is rapidly absorbed but shows incomplete bioavailability (approximately 72% for immediate-release). Genetic factors such as GSTP1 polymorphisms may influence its bioavailability and analgesic efficacy .
  • Elimination : The compound has a half-life of approximately 6–10 hours, with about 8–12% eliminated as mercapturic acid derivatives via glutathione conjugation .

Data Summary

The following table summarizes key pharmacological properties and clinical findings related to flupirtine:

PropertyDescription
Mechanism of Action Selective Kv7 channel opener; GABA_A receptor modulator; NMDA antagonist
Therapeutic Uses Analgesia, neuroprotection, muscle relaxation
Bioavailability ~72% for immediate-release; ~60% for modified-release
Half-Life 6–10 hours
Clinical Efficacy Significant pain relief; reduced cognitive decline in prion diseases
Safety Profile Incidence of liver injury estimated at 1 in 100,000 prescriptions

Propiedades

IUPAC Name

ethyl N-[2-amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN4O2/c1-2-22-15(21)19-12-7-8-13(20-14(12)17)18-9-10-3-5-11(16)6-4-10/h3-8H,2,9H2,1H3,(H,19,21)(H3,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUUFBMODXQKSTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=C(N=C(C=C1)NCC2=CC=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

75507-68-5 (maleate(1:1))
Record name Flupirtine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056995201
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID4048436
Record name Flupirtine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4048436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Flupirtine upregulates Bcl-2, increases glutathione levels, activates an inwardly rectifying potassium channel, and delays loss of intermitochondrial membrane calcium retention capacity. Flupirtine acts like a NMDA receptor antagonists, but does not bind to the receptor. One study concluded that the discriminative effects of flupirtine are neither of opioid nor of alpha-1 adrenergic type, but are primarily mediated through alpha-2 adrenergic mechanisms [PMID: 2901483].
Record name Flupirtine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06623
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

56995-20-1
Record name Flupirtine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56995-20-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Flupirtine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056995201
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flupirtine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06623
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Flupirtine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4048436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Flupirtine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.986
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FLUPIRTINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MOH3ET196H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Flupirtine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Flupirtine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Flupirtine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Flupirtine
Reactant of Route 5
Flupirtine
Reactant of Route 6
Reactant of Route 6
Flupirtine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.